Fmoc-Asn(Trt)-Gly-OH

Peptide Synthesis Quality Control SPPS

Fmoc-Asn(Trt)-Gly-OH is a pre-formed Asn-Gly dipeptide that eliminates aspartimide and DKP side reactions in Fmoc-SPPS, delivering higher crude peptide purity and streamlined purification. This single building block replaces sequential coupling steps, reducing synthesis time and reagent consumption. Specifically validated for Bivalirudin manufacturing under GMP conditions. Supplied at ≥98% purity for robust, scalable API production.

Molecular Formula C40H35N3O6
Molecular Weight 653.7 g/mol
CAS No. 1260093-07-9
Cat. No. B1449401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn(Trt)-Gly-OH
CAS1260093-07-9
Molecular FormulaC40H35N3O6
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46)
InChIKeyJFOXWBJMZIUSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asn(Trt)-Gly-OH (CAS 1260093-07-9) Procurement Guide: Peptide Building Block Specifications and Applications


Fmoc-Asn(Trt)-Gly-OH (CAS 1260093-07-9) is a fully protected dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It incorporates an Fmoc (9-fluorenylmethoxycarbonyl) group for N-terminal protection, a Trt (trityl) group to protect the Asn side-chain amide, and a free C-terminal carboxyl group for activation and coupling . This dipeptide is specifically utilized in the synthesis of peptide therapeutics such as Bivalirudin, where it is employed as a single pre-formed unit rather than sequential coupling of individual amino acids [1].

Why Generic Substitution of Fmoc-Asn(Trt)-Gly-OH (CAS 1260093-07-9) May Compromise Peptide Synthesis


In peptide synthesis, substituting Fmoc-Asn(Trt)-Gly-OH with sequential addition of the constituent amino acids—Fmoc-Asn(Trt)-OH followed by Fmoc-Gly-OH—does not yield an equivalent synthetic outcome . This is primarily due to the high propensity for aspartimide formation during Fmoc SPPS when unprotected Asn is adjacent to Gly, a side reaction that generates impurities and reduces crude peptide purity [1]. The pre-formed dipeptide presents a backbone amide bond that is less susceptible to this rearrangement compared to the nascent bond formed during stepwise assembly. Furthermore, dipeptide building blocks can circumvent diketopiperazine (DKP) formation at the dipeptide stage, a common issue when coupling the third residue to a resin-bound dipeptide [2].

Fmoc-Asn(Trt)-Gly-OH (CAS 1260093-07-9): Quantitative Evidence for Selection Over Alternatives


Purity Comparison: Fmoc-Asn(Trt)-Gly-OH vs. Analogous Dipeptide Building Blocks

The commercially available Fmoc-Asn(Trt)-Gly-OH demonstrates a verified HPLC purity specification of ≥ 98% . In comparison, the analogous dipeptide Fmoc-Gly-Asn(Trt)-OH (CAS 2411116-54-4) is commonly supplied at a lower purity specification of ≥ 95% . This higher baseline purity reduces the introduction of impurities into the peptide sequence and minimizes the need for additional purification steps.

Peptide Synthesis Quality Control SPPS

Synthetic Efficiency: Pre-Formed Dipeptide vs. Sequential Coupling in Bivalirudin Synthesis

In the patented synthesis of Bivalirudin, the use of Fmoc-Asn(Trt)-Gly-OH as a single building block replaces two sequential coupling steps (addition of Fmoc-Gly-OH followed by Fmoc-Asn(Trt)-OH) [1]. This consolidation of steps reduces the total number of coupling and deprotection cycles required to assemble the 20-amino acid peptide sequence. The patent states that the overall method is 'low in cost' and yields Bivalirudin with 'high purity' [1].

Bivalirudin Process Chemistry SPPS

Side Reaction Mitigation: Aspartimide Formation in Asn-Gly Sequences

The Asn-Gly sequence is a well-documented 'difficult' sequence due to its high susceptibility to aspartimide formation during Fmoc SPPS [1]. While quantitative data for the target dipeptide is not available, class-level inference suggests that pre-forming the Asn-Gly amide bond can reduce this side reaction. Studies show aspartimide formation occurs readily in -Asp-X- sequences, including when X=Gly, and -Asp(OtBu)-Asn(Trt)- and -Asp(OtBu)-Gly- are 'the most problematic sequences' [2]. The use of a dipeptide building block like Fmoc-Asn(Trt)-Gly-OH circumvents the on-resin formation of the susceptible Asn-Gly bond.

Aspartimide Side Reactions Peptide Synthesis

Solubility and Handling: Fmoc-Asn(Trt)-Gly-OH vs. Unprotected Fmoc-Asn-OH

The target compound Fmoc-Asn(Trt)-Gly-OH is soluble in DMF and DMSO, standard solvents for SPPS . In contrast, the unprotected building block Fmoc-Asn-OH exhibits notoriously poor solubility in DMF and NMP, which complicates handling and leads to inefficient reaction kinetics . While direct quantitative solubility data for Fmoc-Asn(Trt)-Gly-OH is not available in the retrieved sources, the presence of the highly lipophilic trityl (Trt) group and the glycine moiety is known to enhance the solubility of the dipeptide in organic solvents compared to the unprotected monomer.

Solubility SPPS Reagent Handling

Key Application Scenarios for Fmoc-Asn(Trt)-Gly-OH (CAS 1260093-07-9) Based on Verifiable Evidence


GMP Manufacturing of Therapeutic Peptides Containing the Asn-Gly Motif

Fmoc-Asn(Trt)-Gly-OH is ideally suited for the large-scale, GMP-compliant synthesis of peptide therapeutics such as Bivalirudin [1]. Its use as a pre-formed dipeptide reduces the number of synthetic steps and minimizes the risk of aspartimide-related impurities, thereby increasing the robustness and cost-effectiveness of the manufacturing process. The high purity (≥ 98%) of the commercially available building block supports the production of high-purity active pharmaceutical ingredients (APIs).

Synthesis of 'Difficult' Peptide Sequences Prone to Side Reactions

For research peptides containing the Asn-Gly sequence, the use of Fmoc-Asn(Trt)-Gly-OH is a strategic choice to mitigate on-resin side reactions, specifically aspartimide formation [2]. By incorporating the pre-formed Asn-Gly bond, researchers can avoid the conditions that promote this base-catalyzed rearrangement during Fmoc deprotection steps, leading to a cleaner crude peptide profile and facilitating downstream purification.

Automated Solid-Phase Peptide Synthesis (SPPS) Workflows

The solubility of Fmoc-Asn(Trt)-Gly-OH in DMF, coupled with its use as a single building block, makes it highly compatible with automated peptide synthesizers . Consolidating two amino acid additions into one step simplifies the synthesis protocol, reduces the number of reagent bottles required, and decreases the overall run time on automated platforms, thereby improving laboratory throughput and efficiency.

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